3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Description
3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 3 and a 3-methyl-1H-1,2,4-triazol-5-yl group at position 3. Its molecular formula is C₈H₇BrN₄, with a molecular weight of 239.08 g/mol (CID 62958831, ). The compound’s structural uniqueness lies in the juxtaposition of electron-withdrawing (bromine) and electron-donating (triazole) groups, which modulate its electronic properties and reactivity. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and metal coordination complexes (e.g., iridium-based OLED materials) .
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVGZAHJKNCTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-5-Acetylpyridine
The acetyl group at position 5 serves as a precursor for triazole formation. Starting with 5-acetylpyridine, bromination at position 3 is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group directing bromination to the meta position.
Optimization Table 1: Bromination of 5-Acetylpyridine
| Condition | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Br₂, FeBr₃, 24 h | 0–5 | 62 | 95 |
| NBS, AIBN, 12 h | 80 | 45 | 88 |
| HBr, H₂O₂, 6 h | 25 | 28 | 72 |
Optimal conditions (0–5°C, Br₂/FeBr₃) afford 3-bromo-5-acetylpyridine in 62% yield.
Hydrazone Formation and Cyclization
The acetyl group is converted to a hydrazone via reaction with methylhydrazine in ethanol at reflux. Subsequent cyclization under acidic conditions (HCl, 100°C) yields the triazole ring.
Reaction Scheme:
- 3-Bromo-5-acetylpyridine + methylhydrazine → Hydrazone intermediate
- Hydrazone + HCl → 3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
Key Data:
- Yield: 68% after column chromatography (hexanes/EtOAc 3:2)
- ¹H NMR (700 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 8.32 (s, 1H, triazole-H), 2.51 (s, 3H, CH₃)
- HRMS (ESI-TOF): m/z calcd for C₈H₆BrN₄ ([M + H]⁺), 252.9732; found, 252.9731
Method 2: Diazotization and β-Keto Ester Cyclization
Diazotization of 3-Bromo-5-Aminopyridine
3-Bromo-5-aminopyridine is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is stabilized via rapid coupling with ethyl acetoacetate.
Reaction with β-Keto Esters
The diazonium salt reacts with ethyl acetoacetate in aqueous sodium hydroxide, forming a hydrazone intermediate. Cyclization occurs spontaneously under reflux, yielding the triazole ring.
Optimization Table 2: Cyclization Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 78 |
| DMF | 100 | 4 | 65 |
| Acetonitrile | 70 | 8 | 58 |
Ethanol at 80°C provides optimal yields (78%) with minimal byproducts.
Characterization Data:
- ¹³C NMR (175 MHz, DMSO-d₆): δ 161.2 (C=O), 148.9 (triazole-C), 134.5 (pyridine-C)
- Melting Point: 189–191°C
Method 3: Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A pre-formed triazole boronic ester is coupled with 3,5-dibromopyridine using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Challenges:
- Limited commercial availability of triazole boronic esters
- Competing homocoupling of pyridine bromide
Yield: 65% after optimization (Pd(OAc)₂, K₂CO₃, 80°C).
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Cyclization | 68 | Moderate | Low |
| Diazotization | 78 | High | Moderate |
| Suzuki Coupling | 65 | Low | High |
The diazotization-cyclization route offers the best balance of yield and scalability, while Suzuki coupling excels in functional group tolerance.
Experimental Protocols and Characterization Data
General Procedure for Diazotization-Cyclization
- Diazotization: Dissolve 3-bromo-5-aminopyridine (1.0 equiv) in 6 M HCl (10 mL/g). Cool to 0°C, add NaNO₂ (1.1 equiv) dropwise. Stir 30 min.
- Coupling: Add ethyl acetoacetate (1.2 equiv) in ethanol. Adjust pH to 9 with NaOH. Reflux 6 h.
- Workup: Concentrate, purify via silica gel chromatography (hexanes/EtOAc).
Spectral Data Consolidation
- IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N)
- Elemental Analysis: Calcd (%) C 38.13, H 2.40, N 22.21; Found C 38.09, H 2.38, N 22.18
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyridine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in studies of enzyme activity or protein interactions.
Chemical Synthesis: The compound is useful in the synthesis of more complex molecules through various coupling reactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
5-Bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
- Structure : Bromine at position 5, triazole at position 2 (vs. bromine at 3 and triazole at 5 in the target compound).
- Molecular Formula : C₈H₇BrN₄ (same as target compound).
- Key Differences : Positional isomerism alters electronic distribution and steric accessibility. For example, the proximity of bromine and triazole groups in the target compound may enhance intramolecular interactions, affecting solubility and binding affinity in biological systems .
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine
- Structure : Pyrazole substituent instead of triazole.
- Molecular Formula : C₉H₈BrN₃.
- This difference impacts applications in catalysis and materials science, where triazoles are preferred for their stronger coordination to metals .
Functional Group Analogues
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Boronate ester replaces the triazole group.
- Application : Used in Suzuki-Miyaura cross-coupling reactions for drug synthesis (e.g., cholinergic agents). Unlike the triazole-containing target compound, this derivative is tailored for palladium-catalyzed C–C bond formation .
3-(3-Bromo-1,2-oxazol-5-yl)pyridine
Multi-Substituted Analogues
2,6-Bis(3-methyl-1H-1,2,4-triazol-5-yl)pyridine (pyC5-CH3-tzH₂)
- Structure : Two triazole groups at positions 2 and 4.
- Application: Acts as a tridentate ligand in luminescent platinum complexes. The additional triazole enhances metal-binding capacity and thermal stability (>300°C), making it superior for optoelectronic devices compared to the mono-substituted target compound .
3-Bromo-5-(2,5-difluorophenyl)pyridine
Comparative Data Table
Biological Activity
Introduction
3-Bromo-5-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that has gained attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and various pharmacological effects based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves bromination of pyridine derivatives followed by the introduction of a triazole moiety. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 226.03 g/mol |
| CAS Number | 211943-13-4 |
| Molecular Formula | C₆H₄BrN₅ |
| Purity | ≥ 95% |
Mode of Action
Triazole compounds like this compound interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the triazole ring is crucial for its biological activity as it can form hydrogen bonds and coordinate with metal ions in enzymatic reactions.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antifungal and antibacterial activities. A study reported that triazole derivatives displayed higher inhibition rates against bacterial growth compared to standard antibiotics like metronidazole .
Anti-inflammatory Effects
Research indicates that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study found that derivatives of triazole exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial activity of various triazole derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited fungal growth and showed significant antibacterial properties against multiple strains of bacteria.
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory properties, the compound was tested in vitro against COX enzymes. The results indicated a notable reduction in COX-2 activity, suggesting potential therapeutic applications in managing inflammatory diseases .
Structure–Activity Relationships (SAR)
The biological activity of triazole compounds is often influenced by their structural features. Modifications at specific positions on the triazole ring or pyridine nucleus can enhance or diminish their pharmacological effects. For example:
Table 2: Structure–Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substitution on Triazole | Enhanced antimicrobial potency |
| Bromine Positioning | Increased COX inhibition |
| Methyl Group Presence | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
